molecular formula C7H4BrNOS B3198429 7-Bromobenzo[d]oxazole-2-thiol CAS No. 1013643-09-8

7-Bromobenzo[d]oxazole-2-thiol

Cat. No.: B3198429
CAS No.: 1013643-09-8
M. Wt: 230.08 g/mol
InChI Key: HQWNPEUAILIPCL-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromine atom at the 7th position and a thiol group at the 2nd position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromobenzo[d]oxazole-2-thiol can be synthesized through a multi-step process. One common method involves the reaction of 2-aminophenol with potassium hydroxide in a methanolic solution, followed by the addition of carbon disulfide. The resulting product is then brominated to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Disulfides.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

7-Bromobenzo[d]oxazole-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Bromobenzo[d]oxazole-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

7-bromo-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNPEUAILIPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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